Oxetan-2-ylmethyl 4-methylbenzenesulfonate
Overview
Description
Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a chemical compound of interest in various chemical synthesis and research studies. Its unique structure and reactivity profile make it a valuable intermediate for the development of pharmaceuticals, polymers, and other specialized chemicals.
Synthesis Analysis
The synthesis of related organo-amino compounds involves the mixture of (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate and isoindoline-1,3-dione in N,N-dimethylformamide with a yield of around 65%. This process highlights the compound's potential as a versatile intermediate in organic synthesis (Alami Anouar et al., 2019).
Molecular Structure Analysis
The compound crystallizes in the monoclinic system, showing the compound's crystalline structure and providing insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and physical properties (Alami Anouar et al., 2019).
Scientific Research Applications
Chemical Structure and Spectroscopy :
- Ristova et al. (1999) conducted a study on the 4-methylbenzenesulfonate anion, employing ab initio quantum chemical methods and recording IR and Raman spectra of oxonium p-toluenesulfonate. They found that the predicted harmonic vibrational frequencies based on the ab initio force field were valuable for accurately assigning the internal vibrational modes of the anion in 4-methylbenzenesulfonate salts (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).
Application in Lubricating Oils :
- Habib, Hassan, and El‐Mekabaty (2014) synthesized and evaluated new quinazolones, including 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate, as antioxidant additives for Egyptian lubricating oils. Some compounds demonstrated high antioxidant activity, indicating potential applications in the lubrication industry (Habib, Hassan, & El‐Mekabaty, 2014).
Pharmacological Potential :
- Yoo, Lee, and Lee (2017) explored the effects of 2‐oxo‐2H‐chromen‐4‐yl 4‐methylbenzenesulfonate on allergic inflammatory responses in rat basophilic leukemia cells. They found that this compound inhibited mast cell degranulation by suppressing the activation of the ERK pathway, suggesting potential therapeutic strategies for preventing allergic disorders (Yoo, Lee, & Lee, 2017).
Cancer Research :
- Shen et al. (2012) synthesized novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives using (R)- or (S)-oxiran-2-ylmethyl 4-methylbenzenesulfonate. These compounds showed potential in suppressing the growth of A549 and H322 lung cancer cells, indicating their potential in cancer therapy (Shen, Zhu, Li, Zhao, & Miao, 2012).
Synthesis and Reactivity Studies :
- Forcellini, Hemelaere, Desroches, and Paquin (2015) conducted a systematic study of the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate towards different classes of nucleophiles. They observed moderate to good yields for various nucleophiles, highlighting the versatility of this compound in synthetic chemistry (Forcellini, Hemelaere, Desroches, & Paquin, 2015).
Materials Science and Corrosion Inhibition :
- Ehsani, Moshrefi, and Ahmadi (2015) synthesized 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate and investigated its action as a corrosion inhibitor for Aluminum in sulfuric acid. Their findings showed excellent inhibiting properties, making it relevant in materials science (Ehsani, Moshrefi, & Ahmadi, 2015).
Safety And Hazards
The safety information for Oxetan-2-ylmethyl 4-methylbenzenesulfonate indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
oxetan-2-ylmethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSILSHSVRRBST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552656 | |
Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetan-2-ylmethyl 4-methylbenzenesulfonate | |
CAS RN |
115845-51-7 | |
Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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